Methyl 3-bromo-6-hydroxypicolinate
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Description
“Methyl 3-bromo-6-hydroxypicolinate” is a chemical compound with the CAS Number: 1214345-95-5 . It has a molecular weight of 232.03 .
Molecular Structure Analysis
The IUPAC name for this compound is "methyl 3-bromo-6-hydroxy-2-pyridinecarboxylate" . The InChI code for this compound is1S/C7H6BrNO3/c1-12-7(11)6-4(8)2-3-5(10)9-6/h2-3H,1H3,(H,9,10)
. This indicates the presence of a bromine atom at the 3rd position, a hydroxy group at the 6th position, and a methyl ester group attached to the picolinate ring . Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored in a sealed container in a dry environment at room temperature .Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Methyl 3-bromo-6-hydroxypicolinate are currently unknown
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption . The bioavailability, distribution, metabolism, and excretion of this compound remain to be investigated.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c .
Safety and Hazards
This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332-H319-H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
methyl 3-bromo-6-oxo-1H-pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)6-4(8)2-3-5(10)9-6/h2-3H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWFRHKBTWEROR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=O)N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673241 |
Source
|
Record name | Methyl 3-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214345-95-5 |
Source
|
Record name | Methyl 3-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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